Gadolinium trihydroxide
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium trihydroxide can be synthesized through the reaction of gadolinium(III) nitrate with sodium hydroxide: [ \text{Gd(NO}_3\text{)}_3 + 3\text{NaOH} \rightarrow \text{Gd(OH)}_3 + 3\text{NaNO}_3 ] This reaction typically occurs at room temperature and results in the formation of this compound as a precipitate .
Industrial Production Methods
In industrial settings, this compound nanoparticles can be produced using ion-exchange resins. This method involves adding a base anion exchange resin to a solution of gadolinium(III) nitrate, which facilitates the formation of this compound nanoparticles .
Chemical Reactions Analysis
Types of Reactions
Gadolinium trihydroxide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Sodium Hydroxide: Used in the synthesis of this compound from gadolinium(III) nitrate.
Palladium Nanoparticles: Used in hydrogenation reactions where this compound serves as a support.
Major Products Formed
Gadolinium Oxide (Gd₂O₃): Formed upon the decomposition of this compound at high temperatures.
p-Aminophenol: Formed from the hydrogenation of p-nitrophenol using this compound-supported palladium nanoparticles.
Scientific Research Applications
Gadolinium trihydroxide has several scientific research applications, including:
Magnetic Resonance Imaging (MRI): Gadolinium-based compounds, including this compound, are used as contrast agents in MRI due to their paramagnetic properties.
Mechanism of Action
The mechanism by which gadolinium trihydroxide exerts its effects varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
Gadolinium Oxide (Gd₂O₃): Similar to gadolinium trihydroxide but differs in its oxide form and higher thermal stability.
Gadolinium Oxide-Hydroxide (GdOOH): An intermediate compound formed during the decomposition of this compound.
Uniqueness
This compound is unique due to its ability to form nanoparticles that can be used in drug delivery and its role as a support for catalytic reactions. Its non-cytotoxic nature makes it particularly suitable for biomedical applications .
Properties
IUPAC Name |
gadolinium(3+);trihydroxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLBMDYDXDUJO-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Gd+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936979 | |
Record name | Gadolinium trihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-18-4 | |
Record name | Gadolinium hydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gadolinium hydroxide (Gd(OH)3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gadolinium hydroxide (Gd(OH)3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Gadolinium trihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gadolinium trihydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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